O-(cyclopropylmethyl)hydroxylamine
Overview
Description
O-(cyclopropylmethyl)hydroxylamine is a chemical compound with the CAS Number 75647-90-4 . It has a molecular weight of 87.12 and its IUPAC name is [(aminooxy)methyl]cyclopropane .
Synthesis Analysis
O-Cyclopropyl hydroxylamines are now accessible via a novel and scalable synthetic route . They have been demonstrated to be bench-stable and practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed .Molecular Structure Analysis
The InChI code for O-(cyclopropylmethyl)hydroxylamine is 1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 .Chemical Reactions Analysis
O-Cyclopropyl hydroxylamines have been found to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . Metal-free conditions for the facile N-arylation of these precursors were also identified . The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .Physical And Chemical Properties Analysis
O-(cyclopropylmethyl)hydroxylamine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of N-Heterocycles
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : O-Cyclopropyl hydroxylamines have been demonstrated to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . These compounds are now accessible via a novel and scalable synthetic route .
- Methods of Application : A robust synthesis of both ring-substitified and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed . Metal-free conditions for the facile N-arylation of these precursors were also identified . It was found that the N-Arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions .
- Results or Outcomes : This method furnishes a structurally diverse set of substituted tetrahydroquinolines .
Construction of Nitrogen-Enriched Compounds
- Scientific Field : Chemical Communications
- Application Summary : O-Protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
- Methods of Application : These derivatives showcase the late-stage functionalization of natural products, drugs and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
- Results or Outcomes : The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Electrophilic Aminating Reagents
- Scientific Field : Chemical Communications
- Application Summary : O-Protected NH-free hydroxylamine derivatives, such as O-(cyclopropylmethyl)hydroxylamine, have been evaluated as emerging electrophilic aminating reagents for organic synthesis .
- Methods of Application : These derivatives showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
- Results or Outcomes : The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Industrial Applications
- Scientific Field : Industrial Chemistry
- Application Summary : O-(cyclopropylmethyl)hydroxylamine is used in various industrial applications due to its stability and practicality .
- Methods of Application : This compound is often used in the synthesis of other chemicals in an industrial setting .
- Results or Outcomes : The specific outcomes depend on the particular industrial application .
Late-Stage Functionalization of Natural Products
- Scientific Field : Organic Chemistry
- Application Summary : O-Protected NH-free hydroxylamine derivatives, such as O-(cyclopropylmethyl)hydroxylamine, have been evaluated in the late-stage functionalization of natural products .
- Methods of Application : This process involves the use of biocatalysis, organocatalysis, and transition metal catalysis .
- Results or Outcomes : The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Synthesis of Other Chemicals
- Scientific Field : Industrial Chemistry
- Application Summary : O-(cyclopropylmethyl)hydroxylamine is often used in the synthesis of other chemicals in an industrial setting .
- Methods of Application : The specific methods of application depend on the particular industrial application .
- Results or Outcomes : The specific outcomes depend on the particular industrial application .
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRUSMOYCDMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457845 | |
Record name | O-(cyclopropylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(cyclopropylmethyl)hydroxylamine | |
CAS RN |
75647-90-4 | |
Record name | O-(cyclopropylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(cyclopropylmethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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